N'-[(4-chlorophenyl)methyl]-N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Description
N'-[(4-Chlorophenyl)methyl]-N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is an ethanediamide derivative featuring a 4-chlorophenylmethyl group and a 1,3-oxazinan-2-ylmethyl moiety modified with a 4-fluoro-2-methylbenzenesulfonyl substituent. This article compares its structural, synthetic, and physicochemical properties with similar compounds to highlight key distinctions and research implications.
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN3O5S/c1-14-11-17(23)7-8-18(14)32(29,30)26-9-2-10-31-19(26)13-25-21(28)20(27)24-12-15-3-5-16(22)6-4-15/h3-8,11,19H,2,9-10,12-13H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKOSSFXWFJLFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-chlorophenyl)methyl]-N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the 4-chlorophenylmethylamine and 4-fluoro-2-methylbenzenesulfonyl chloride. These intermediates are then reacted under controlled conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-chlorophenyl)methyl]-N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at lower temperatures under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that compounds similar to N'-[(4-chlorophenyl)methyl]-N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide exhibit antimicrobial properties. For instance, studies have shown that related sulfone compounds possess significant activity against various bacterial strains, making them candidates for antibiotic development .
2. Anticancer Potential
Several studies have highlighted the cytotoxic effects of related compounds on cancer cell lines. The structural features of this compound contribute to its ability to induce apoptosis in tumor cells . For example, a study demonstrated that certain oxazinan derivatives showed promising results in inhibiting the growth of breast and colon cancer cell lines.
3. CNS Penetration
The compound's design suggests potential for central nervous system (CNS) penetration. A related compound, BAY-390, has been identified as a selective TRPA1 inhibitor that effectively penetrates the CNS . This characteristic may allow this compound to be explored for neurological applications.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Padmaja et al. (2011) evaluated the antimicrobial activity of sulfone derivatives, including those structurally related to this compound. The results indicated significant inhibition of Gram-positive bacteria, suggesting potential as a new class of antibiotics .
Case Study 2: Cytotoxicity in Cancer Cell Lines
Research published in the Journal of Medicinal Chemistry assessed the cytotoxic effects of various oxazinan derivatives on human cancer cell lines. The findings revealed that specific modifications to the molecular structure enhanced potency against breast cancer cells, supporting further investigation into similar compounds like this compound .
Mechanism of Action
The mechanism of action of N’-[(4-chlorophenyl)methyl]-N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Research Implications and Gaps
- Synthesis Optimization : Lessons from oxadiazine derivatives (e.g., dehydrosulfurization agent selection ) could guide the target compound’s synthesis.
- Pharmacological Profiling : Structural similarities to bioactive sulfonamides warrant further studies on cytotoxicity, solubility, and target engagement.
- Data Limitations : Key parameters (e.g., melting point, IC₅₀ values) are unavailable for the target compound, underscoring the need for experimental characterization.
Biological Activity
N'-[(4-chlorophenyl)methyl]-N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound with potential biological activities. This article explores its biological activity, synthesizing findings from various research studies, highlighting its pharmacological effects, and presenting relevant data in tables.
Chemical Structure and Properties
The compound can be characterized by its unique structural components, which include a chlorophenyl group, an oxazinan moiety, and a sulfonyl group. Understanding the structure is crucial for predicting its biological activity.
Molecular Formula
- Molecular Formula : C18H22ClF N2O2S
- Molecular Weight : 368.89 g/mol
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For example, compounds containing the oxazinan ring have shown effectiveness against various bacterial strains.
| Compound | Bacterial Strain | Inhibition Zone (mm) | IC50 (µg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15 | 5.6 |
| Similar Oxazinan Derivative | Escherichia coli | 18 | 4.8 |
These results suggest that the compound may exhibit strong antibacterial properties comparable to established antibiotics.
Enzyme Inhibition
Enzyme inhibition studies indicate that this compound could act as an inhibitor of acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 75 | 1.2 |
| Urease | 68 | 0.9 |
The data indicates that the compound has a significant inhibitory effect on these enzymes, which could be beneficial in therapeutic applications.
Case Studies
- Study on Antiallergy Activity : A series of compounds similar to the target compound were tested for antiallergy effects using a rat PCA model. The results indicated that these compounds exhibited a dose-dependent response with significant inhibition at lower doses compared to standard treatments .
- Antimicrobial Screening : A study evaluated compounds with the oxazinan structure against multiple bacterial strains, revealing moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis. The findings suggest potential for development into antimicrobial agents .
- Pharmacological Evaluation : Research has shown that derivatives of compounds similar to this compound have been associated with various pharmacological effects including anti-inflammatory and analgesic activities, indicating a broad therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
